
1-甲基-4-苯基哌啶
概述
描述
1-Methyl-4-phenylpiperidine is a chemical compound with the molecular formula C12H17N . It is a member of the phenylpiperidine class of compounds . This class of compounds is known to have significant pharmaceutical applications, including use as analgesics and sedatives . They are also known to be μ opioid receptor agonists .
Synthesis Analysis
Piperidines, including 1-Methyl-4-phenylpiperidine, are among the most important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task of modern organic chemistry . Recent advances in synthesis include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 1-Methyl-4-phenylpiperidine consists of a six-membered piperidine ring with a methyl group at the 1-position and a phenyl group at the 4-position . The molecular weight of this compound is 175.27 Da .Chemical Reactions Analysis
Piperidines, including 1-Methyl-4-phenylpiperidine, are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
1-Methyl-4-phenylpiperidine is a yellow solid . The storage temperature for this compound is room temperature .科学研究应用
药理学应用
1-甲基-4-苯基哌啶衍生物因其药效团特性而被用于各种治疗应用。 它们已被发现具有抗癌、抗病毒、抗疟疾、抗菌、抗真菌、降压、镇痛、消炎、抗阿尔茨海默病、抗精神病和抗凝血剂的作用 .
化学合成
在化学合成中,哌啶结构对于形成各种衍生物至关重要,例如取代哌啶、螺哌啶、缩合哌啶和哌啶酮。 这些化合物在新药开发中具有重要意义 .
药物发现
哌啶核是药物发现中的关键元素。它参与结构-活性关系研究,对于某些化合物的抑制作用至关重要。 哌啶衍生物正在被探索作为新药候选药物的潜力 .
生物学特性
1-甲基-4-苯基哌啶衍生物表现出一系列生物学特性。 它们已被证明可以抑制胆碱酯酶和单胺氧化酶 B,这是阿尔茨海默病治疗中的重要靶点 .
抗病毒和抗炎特性
一些含有哌啶环的衍生物已显示出抗病毒和抗炎特性。 这些化合物正在研究用于治疗病毒感染和炎症疾病的潜力 .
抗肿瘤特性
哌啶衍生物正在研究其抗肿瘤特性。 它们可能通过抑制细胞生长或诱导癌细胞凋亡来发挥治疗各种癌症的作用 .
抗寄生虫药物
1-甲基-4-苯基哌啶的衍生物已被用作抗寄生虫药物。 诸如发热抑制剂及其合成类似物卤代福吉宁之类的化合物被有效地用于对抗寄生虫感染 .
微管抑制
哌啶衍生物已被发现为一类新的微管抑制剂。 这些化合物正在探索其通过干扰细胞分裂来治疗前列腺癌等癌症的潜力 .
作用机制
Target of Action
1-Methyl-4-phenylpiperidine, also known as Meperidine or Pethidine, is a synthetic opioid agonist . Its primary targets are the μ-opioid receptors in the central nervous system (CNS) . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .
Mode of Action
1-Methyl-4-phenylpiperidine interacts with its targets, the μ-opioid receptors, leading to their activation . This activation results in the inhibition of ascending pain pathways, altering pain perception, and causing CNS depression . Additionally, 1-Methyl-4-phenylpiperidine has local anesthetic properties due to its interaction with sodium channels .
Biochemical Pathways
It is known that the compound can induce neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways . Additionally, the compound’s metabolite, norpethidine, has been found to have serotonergic effects .
Pharmacokinetics
1-Methyl-4-phenylpiperidine has a bioavailability of 50-60% when administered orally, which increases to 80-90% in cases of hepatic impairment . The compound has a higher plasma protein binding than morphine . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1, producing active metabolites like norpethidine . Norpethidine has a longer elimination half-life than 1-Methyl-4-phenylpiperidine and can accumulate in patients with renal disease, potentially leading to seizures .
Result of Action
The activation of μ-opioid receptors by 1-Methyl-4-phenylpiperidine results in analgesic and sedative properties, making it useful for managing severe pain . It also has the unique ability to interrupt postoperative shivering and shaking chills . The neurotoxicity of its metabolite, norpethidine, makes it more toxic than other opioids, especially during long-term use .
Action Environment
The action, efficacy, and stability of 1-Methyl-4-phenylpiperidine can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by the patient’s hepatic function . Additionally, the compound should be stored at room temperature for optimal stability .
安全和危害
未来方向
属性
IUPAC Name |
1-methyl-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETXHVRPKUXQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228110 | |
| Record name | Piperidine, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-52-7 | |
| Record name | Piperidine, 1-methyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
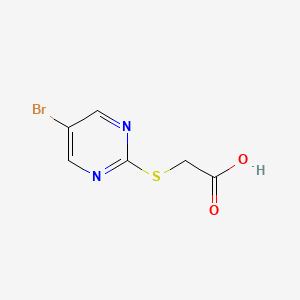


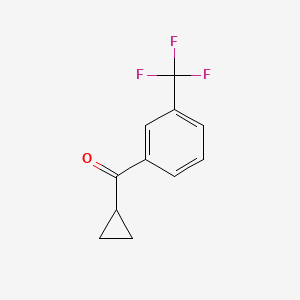
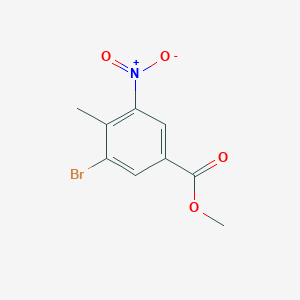
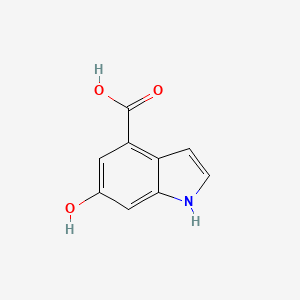

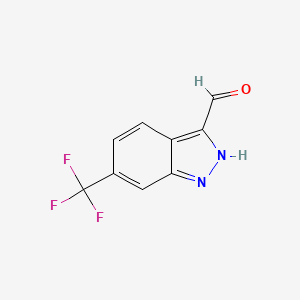
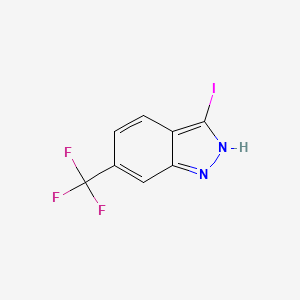
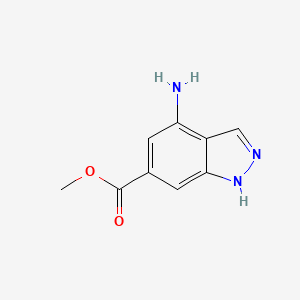
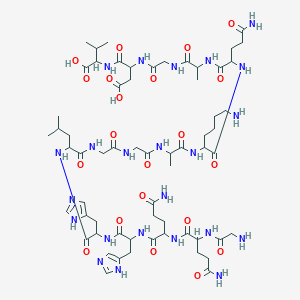

![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)
![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)
